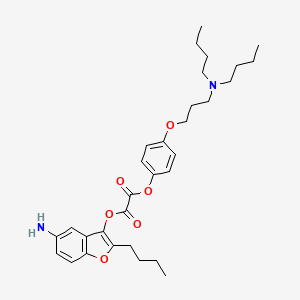

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride

Descripción general

Descripción

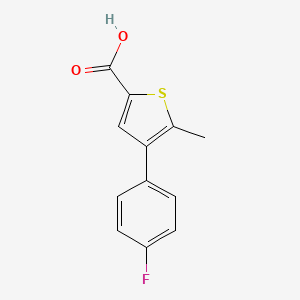

“N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2S and a molecular weight of 276.78 . It is used for research purposes .

Synthesis Analysis

The synthesis of related compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The InChI code for a similar compound, “N-(1,2,3,4-tetrahydro-5-isoquinolinyl)methanesulfonamide hydrochloride”, is 1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H . This can provide insights into the molecular structure of “N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride”.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride” include a molecular weight of 276.78 . Other specific properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación

Anti-Infective Agents

THIQ analogs have shown diverse biological activities against various infective pathogens . This suggests that “N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride” could potentially be used in the development of new anti-infective drugs.

Neurodegenerative Disorder Treatments

THIQ analogs have also been found to be effective against neurodegenerative disorders . This compound could therefore be explored for its potential use in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

DNase I Inhibitors

Molecular docking and molecular dynamics simulations suggest that THIQ-based compounds could be effective inhibitors of DNase I . This enzyme plays a versatile role during apoptotic cell death, so inhibiting it could have therapeutic applications.

Improved Binding Affinity

Research has suggested that having a substitution at the 1-position on the THIQ scaffold may offer better binding affinity . This could make “N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride” a more effective therapeutic agent.

Anti-HIV Agents

While not directly related to the specific compound , it’s worth noting that other indole derivatives have been studied for their potential as anti-HIV agents . Given the structural similarities, it’s possible that “N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride” could also have anti-HIV properties.

Synthetic Strategies

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity . “N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride” could potentially be used in these synthetic strategies to create new compounds.

Propiedades

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c1-2-16(14,15)13-11-5-3-4-9-8-12-7-6-10(9)11;/h3-5,12-13H,2,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDFKDBJGJLLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)

![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)